molecular formula C23H23N5O3S B10935396 Ethyl 4-(3,4-dimethylphenyl)-5-methyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 4-(3,4-dimethylphenyl)-5-methyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B10935396
M. Wt: 449.5 g/mol
InChI Key: XUWNVDPPDOBYHJ-UHFFFAOYSA-N
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Description

ETHYL 4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a triazolopyrimidine moiety, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, various functional groups are introduced through electrophilic substitution reactions.

    Introduction of the Triazolopyrimidine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Coupling Reactions: The final step involves coupling the thiophene and triazolopyrimidine moieties using reagents like carbodiimides or coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and triazolopyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: Carbodiimides, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

ETHYL 4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new drugs.

Mechanism of Action

The mechanism of action of ETHYL 4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazolopyrimidine moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share structural similarities and are known for their biological activities.

    Triazolopyrimidine Derivatives: Similar to the triazolopyrimidine moiety in the compound, these derivatives are studied for their therapeutic potential.

Uniqueness

ETHYL 4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE is unique due to the combination of its structural features, which contribute to its distinct chemical and biological properties. The presence of both thiophene and triazolopyrimidine rings in a single molecule enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C23H23N5O3S

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 4-(3,4-dimethylphenyl)-5-methyl-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H23N5O3S/c1-6-31-22(30)19-18(16-8-7-12(2)13(3)9-16)15(5)32-21(19)27-20(29)17-10-14(4)26-23-24-11-25-28(17)23/h7-11H,6H2,1-5H3,(H,27,29)

InChI Key

XUWNVDPPDOBYHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC(=C(C=C2)C)C)C)NC(=O)C3=CC(=NC4=NC=NN34)C

Origin of Product

United States

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